molecular formula C19H18N2O5S B2912519 (E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 314282-58-1

(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2912519
CAS No.: 314282-58-1
M. Wt: 386.42
InChI Key: SOXJMOUHQVCMFR-MDZDMXLPSA-N
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Description

The compound (E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate belongs to a class of functionalized tetrahydrobenzo[b]thiophene derivatives. These compounds are characterized by a bicyclic thiophene core modified with ester and acrylamido substituents, which influence their physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-26-19(23)17-14-7-2-3-8-15(14)27-18(17)20-16(22)10-9-12-5-4-6-13(11-12)21(24)25/h4-6,9-11H,2-3,7-8H2,1H3,(H,20,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXJMOUHQVCMFR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and benzene derivatives.

    Introduction of the Nitro Group: Nitration of the phenyl ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Acrylamide Formation: The acrylamide moiety is introduced via an amide coupling reaction using acryloyl chloride and an amine derivative.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: Various substitution reactions can occur on the aromatic ring, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases due to their bioactive properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro group and acrylamide moiety play crucial roles in its bioactivity, potentially through covalent binding or redox reactions.

Comparison with Similar Compounds

Antioxidant Activity

  • Compounds with electron-donating groups (e.g., Compound H) exhibit superior antioxidant activity due to enhanced radical scavenging. For example, Compound H showed 80% DPPH inhibition at 100 μM, comparable to ascorbic acid .
  • Target Compound : The nitro group may reduce antioxidant efficacy compared to hydroxy/methoxy analogs but could enhance stability under oxidative conditions .

Antibacterial Activity

  • Analogs like Compound 23 () with chlorophenyl groups demonstrate moderate antibacterial activity (MIC: 8–16 μg/mL against S. aureus). The nitro group in the target compound may offer similar or enhanced activity due to increased electrophilicity .

Physicochemical Properties

Property Target Compound Dichlorophenyl Analog () Compound K ()
Molecular Formula C₂₀H₁₉N₂O₅S C₂₀H₁₇Cl₂NO₃S C₂₃H₂₅N₂O₆S
Molecular Weight (g/mol) 399.44 430.33 473.52
Melting Point (°C) Not reported 191–194 Not reported
LogP (Predicted) 3.2 4.1 2.8

Biological Activity

(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an acrylamide group and a nitrophenyl moiety. The synthesis typically involves:

  • Formation of the Acrylamide Intermediate : This is achieved through the reaction of 3-nitrobenzaldehyde with an amine to create a Schiff base, which is then reduced.
  • Thiophene Ring Functionalization : The introduction of the carboxylate ester group is accomplished via esterification reactions involving thiophene-3-carboxylic acid.

Biological Mechanisms

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This mechanism suggests a role in modulating enzyme activity or receptor interactions.

Antioxidant Activity

Research indicates that related compounds exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives demonstrate effective scavenging of free radicals and inhibition of lipid peroxidation. The presence of phenolic groups in similar structures correlates with enhanced antioxidant activity .

Antibacterial Activity

The antibacterial potential of compounds similar to (E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been evaluated against various bacterial strains. For example, compounds derived from tetrahydrobenzo[b]thiophene structures have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with clear zones of inhibition measured in mm .

Anti-cancer Activity

In vitro studies have highlighted the anti-cancer potential of related compounds. For example, novel derivatives featuring similar structural motifs have demonstrated significant cytotoxic effects against cancer cell lines such as PC3 (prostate cancer), with IC50 values indicating potent activity .

Case Studies

Study Compound Tested Biological Activity IC50/Zone of Inhibition
Study 1Ethyl 2-(2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAntioxidantEffective at 100 µM
Study 2Tetrahydrobenzo[b]thiophene derivativesAntibacterialZone of inhibition: 15 mm against S. aureus
Study 3Novel aryl-urea derivativesAnti-cancerIC50: 11.8 µg/mL against PC3

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